5-(3,4-dimethoxybenzyl)-2H-tetrazole

Descripción general

Descripción

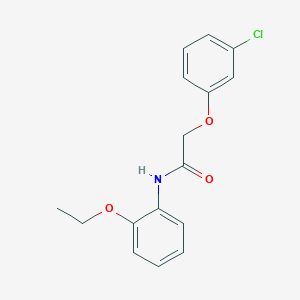

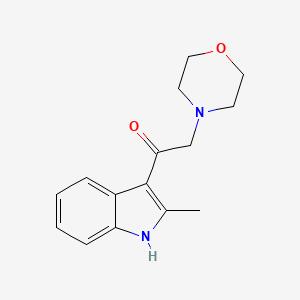

The compound “5-(3,4-dimethoxybenzyl)-2H-tetrazole” is a tetrazole derivative. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms . The 3,4-dimethoxybenzyl group is a benzyl group substituted with two methoxy groups at the 3rd and 4th positions .

Synthesis Analysis

While the specific synthesis for this compound is not available, the synthesis of similar compounds often involves the reaction of an appropriate benzyl halide with sodium azide to form a tetrazole ring . The 3,4-dimethoxybenzyl group could potentially be introduced through a Williamson ether synthesis or a similar method .Molecular Structure Analysis

The molecular structure of this compound would consist of a tetrazole ring attached to a 3,4-dimethoxybenzyl group. The tetrazole ring is a five-membered ring with four nitrogen atoms and one carbon atom. The 3,4-dimethoxybenzyl group consists of a benzene ring with two methoxy groups (-OCH3) at the 3rd and 4th positions .Chemical Reactions Analysis

Tetrazoles are known to participate in a variety of chemical reactions, often serving as bioisosteres for carboxylic acids . The 3,4-dimethoxybenzyl group could potentially undergo reactions typical of aromatic ethers and benzyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Tetrazoles are generally stable, though they can be explosive under certain conditions . The presence of the 3,4-dimethoxybenzyl group could potentially affect the compound’s solubility and reactivity .Aplicaciones Científicas De Investigación

Protective Group in Self-Assembled Monolayers (SAMs)

The 3,4-dimethoxybenzyl group serves as a protective group for the thiol moiety in SAMs. These monolayers are frequently used in applications such as surface modification, biosensors, and molecular electronics. The protective group enhances the solubility and stability of the precursor, facilitating the formation of high-quality SAMs. During monolayer assembly, the group is cleaved off, leaving a well-structured surface .

Microbial Fuel Cell (MFC) Fuel

3,4-Dimethoxybenzyl alcohol, derived from the compound, has been employed as a fuel in microbial fuel cells (MFCs). MFCs generate electricity through microbial metabolism, and this compound contributes to their energy production .

Synthesis of Cyclotriveratrylene

Veratrole alcohol, a derivative of 3,4-dimethoxybenzyl alcohol, serves as a raw material for the synthesis of cyclotriveratrylene. Cyclotriveratrylene is a cyclic host molecule used in host-guest chemistry, including molecular recognition and supramolecular assembly studies .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 3,4-dimethoxybenzyl derivatives, have been reported to interact with various biological targets

Mode of Action

The 3,4-dimethoxybenzyl group is known to act as a protective group for the thiol moiety, increasing the solubility and stability of the precursor . It becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Biochemical Pathways

The 3,4-dimethoxybenzyl group has been associated with the formation of self-assembled monolayers of aromatic thiolates .

Pharmacokinetics

The 3,4-dimethoxybenzyl group is known to increase the solubility and stability of the precursor , which could potentially influence the bioavailability of the compound.

Result of Action

The cleavage of the 3,4-dimethoxybenzyl group during monolayer formation could potentially result in changes at the molecular level .

Action Environment

The action of “5-(3,4-dimethoxybenzyl)-2H-tetrazole” can be influenced by environmental factors such as temperature and the presence of protons. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-[(3,4-dimethoxyphenyl)methyl]-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c1-15-8-4-3-7(5-9(8)16-2)6-10-11-13-14-12-10/h3-5H,6H2,1-2H3,(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOSKEXCJPFKGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=NNN=N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-dimethoxybenzyl)-2H-tetrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-7-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one](/img/structure/B5540236.png)

![2-benzyl-8-[3-(dimethylamino)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540256.png)

![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5540262.png)

![3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5540278.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5540286.png)

![4-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5540292.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5540310.png)